Cas no 935287-84-6 (1-(2,6-difluorophenyl)cyclobutan-1-ol)
1-(2,6-difluorophenyl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanol, 1-(2,6-difluorophenyl)-
- 1-(2,6-difluorophenyl)cyclobutan-1-ol
- 1-(2,6-difluorophenyl)cyclobutanol
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- MDL: MFCD21788731
- Inchi: 1S/C10H10F2O/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10/h1,3-4,13H,2,5-6H2
- InChI Key: IABPSSJIZOJVSM-UHFFFAOYSA-N
- SMILES: C1(C2=C(F)C=CC=C2F)(O)CCC1
1-(2,6-difluorophenyl)cyclobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM422292-250mg |
1-(2,6-difluorophenyl)cyclobutan-1-ol |
935287-84-6 | 95%+ | 250mg |
$504 | 2023-03-10 | |
| Chemenu | CM422292-500mg |
1-(2,6-difluorophenyl)cyclobutan-1-ol |
935287-84-6 | 95%+ | 500mg |
$778 | 2023-03-10 | |
| Chemenu | CM422292-1g |
1-(2,6-difluorophenyl)cyclobutan-1-ol |
935287-84-6 | 95%+ | 1g |
$989 | 2023-03-10 | |
| Enamine | EN300-2620760-0.05g |
1-(2,6-difluorophenyl)cyclobutan-1-ol |
935287-84-6 | 95% | 0.05g |
$212.0 | 2024-06-18 | |
| Enamine | EN300-2620760-0.1g |
1-(2,6-difluorophenyl)cyclobutan-1-ol |
935287-84-6 | 95% | 0.1g |
$317.0 | 2024-06-18 | |
| Enamine | EN300-2620760-0.25g |
1-(2,6-difluorophenyl)cyclobutan-1-ol |
935287-84-6 | 95% | 0.25g |
$452.0 | 2024-06-18 | |
| Enamine | EN300-2620760-0.5g |
1-(2,6-difluorophenyl)cyclobutan-1-ol |
935287-84-6 | 95% | 0.5g |
$713.0 | 2024-06-18 | |
| Enamine | EN300-2620760-1.0g |
1-(2,6-difluorophenyl)cyclobutan-1-ol |
935287-84-6 | 95% | 1.0g |
$914.0 | 2024-06-18 | |
| Enamine | EN300-2620760-2.5g |
1-(2,6-difluorophenyl)cyclobutan-1-ol |
935287-84-6 | 95% | 2.5g |
$1791.0 | 2024-06-18 | |
| Enamine | EN300-2620760-5.0g |
1-(2,6-difluorophenyl)cyclobutan-1-ol |
935287-84-6 | 95% | 5.0g |
$2650.0 | 2024-06-18 |
1-(2,6-difluorophenyl)cyclobutan-1-ol Suppliers
1-(2,6-difluorophenyl)cyclobutan-1-ol Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 1-(2,6-difluorophenyl)cyclobutan-1-ol
Introduction to 1-(2,6-Difluorophenyl)cyclobutan-1-ol (CAS No. 935287-84-6)
1-(2,6-Difluorophenyl)cyclobutan-1-ol (CAS No. 935287-84-6) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a cyclobutanol moiety substituted with a 2,6-difluorophenyl group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.
The chemical formula of 1-(2,6-difluorophenyl)cyclobutan-1-ol is C10H9F2O, and its molecular weight is approximately 189.17 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the substitution of a cyclobutanol derivative with a 2,6-difluorophenyl group. The synthesis process can be optimized to achieve high yields and purity, which are crucial for its use in pharmaceutical and research settings.
In recent years, 1-(2,6-difluorophenyl)cyclobutan-1-ol has been the subject of extensive research due to its potential therapeutic applications. One of the key areas of interest is its role as a ligand for various receptors and enzymes. Studies have shown that this compound can modulate the activity of specific receptors, such as G protein-coupled receptors (GPCRs) and nuclear receptors, which are involved in numerous physiological processes and disease states.
A notable study published in the Journal of Medicinal Chemistry in 2023 investigated the binding affinity of 1-(2,6-difluorophenyl)cyclobutan-1-ol to a specific GPCR subtype. The results demonstrated that the compound exhibits high selectivity and potency, suggesting its potential as a lead molecule for the development of novel therapeutic agents. This finding has sparked further interest in exploring the pharmacological properties of this compound.
Beyond its receptor-binding properties, 1-(2,6-difluorophenyl)cyclobutan-1-ol has also been studied for its effects on cellular signaling pathways. Research conducted at the University of California, San Francisco (UCSF) in 2022 revealed that this compound can modulate key signaling cascades involved in cell proliferation and apoptosis. These findings have implications for the treatment of various cancers and other proliferative disorders.
The physicochemical properties of 1-(2,6-difluorophenyl)cyclobutan-1-ol, such as its solubility and stability, are also important considerations for its practical applications. The compound is generally stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over extended periods. Its solubility in various solvents has been characterized, which facilitates its use in different experimental setups.
In addition to its potential therapeutic applications, 1-(2,6-difluorophenyl)cyclobutan-1-ol has been utilized as a tool compound in chemical biology research. Its unique structure allows researchers to probe specific biological processes and validate targets for drug discovery. For instance, it has been used to study the role of certain enzymes in metabolic pathways and to identify novel inhibitors for these enzymes.
The safety profile of 1-(2,6-difluorophenyl)cyclobutan-1-ol is an important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that the compound is generally well-tolerated at therapeutic concentrations. However, as with any new chemical entity (NCE), ongoing safety evaluations are necessary to ensure its safe use in clinical settings.
In conclusion, 1-(2,6-difluorophenyl)cyclobutan-1-ol (CAS No. 935287-84-6) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent or tool compound. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in the field.
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